molecular formula C23H23N3O3S2 B2396046 N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206990-95-5

N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2396046
CAS No.: 1206990-95-5
M. Wt: 453.58
InChI Key: VRYCBRFGUBZQFF-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .


Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

Techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy can be used to analyze the molecular structure .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, which can provide information about its chemical properties .


Physical and Chemical Properties Analysis

This would include properties like the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

1. Biological Studies and Crystal Structure

The derivatives of 1,3,4-oxadiazole-2-thiones, including compounds similar to N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide, have been synthesized and characterized for their crystal structures and biological activities. These compounds exhibit significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus, demonstrating their potential in pharmaceutical research (Karanth et al., 2019).

2. Lithiation Studies

Research on the lithiation of various methyl-substituted oxadiazoles and other heteroaromatic compounds, including derivatives similar to the compound , has been conducted. These studies provide insights into the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Micetich, 1970).

3. Pharmacological Evaluation and Molecular Docking

N-substituted oxadiazole derivatives have been synthesized and evaluated for their pharmacological potential. These compounds, including those structurally related to this compound, exhibit notable antibacterial activity and moderate anti-enzymatic potential. Their molecular docking with α-chymotrypsin enzyme protein offers a basis for understanding their bioactivity, emphasizing their relevance in drug discovery (Siddiqui et al., 2014).

4. Ring Fission and C–C Bond Cleavage Reaction Studies

Investigations into the reactions of compounds containing the 1,2,4-oxadiazole moiety, related to the compound , have led to the discovery of interesting chemical processes, such as ring fission and C–C bond cleavage. These findings are significant in the field of organic chemistry and may aid in the development of new synthetic methodologies (Jäger et al., 2002).

5. Synthesis and Anticancer Activity

Derivatives of N-substituted benzamide/benzene sulfonamides with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. Research in this area highlights the potential of these compounds in the development of new anticancer drugs (Gangapuram & Redda, 2009).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential environmental impact, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-5-17-6-8-18(9-7-17)22-24-23(29-25-22)21-20(10-11-30-21)31(27,28)26(4)19-13-15(2)12-16(3)14-19/h6-14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCBRFGUBZQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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